molecular formula C8H12ClNO2 B1284252 5-(Aminomethyl)-2-methoxyphenol hydrochloride CAS No. 42365-68-4

5-(Aminomethyl)-2-methoxyphenol hydrochloride

Cat. No.: B1284252
CAS No.: 42365-68-4
M. Wt: 189.64 g/mol
InChI Key: IEVBKUSXLSVMOB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxyphenol hydrochloride, also widely known in scientific literature as vanillylamine hydrochloride, is a biochemical compound of significant interest in biosynthetic and pharmacological research. It is primarily recognized as a key intermediate in the enzymatic biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers, linking it directly to the study of plant metabolite pathways . Beyond its role in biosynthesis, this compound serves as a versatile precursor and scaffold in medicinal chemistry for the development and study of novel therapeutic agents. Its structural features, including the phenol, methoxy, and aminomethyl functional groups, make it a privileged building block for exploring interactions with various biological targets. Research into structurally related phenethylamine and psychedelic compounds has highlighted the importance of such scaffolds in modulating serotonergic receptors, including 5-HT1A and 5-HT2A, which are implicated in the treatment of neuropsychiatric disorders such as depression, anxiety, and substance use disorders . Investigations into these pathways are crucial for advancing the understanding of energy homeostasis, addiction mechanisms, and the development of new treatments for metabolic syndrome and obesity . This reagent provides researchers with a critical tool for probing complex biochemical pathways and designing new chemical entities for neuroscientific and pharmacological applications.

Properties

IUPAC Name

5-(aminomethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVBKUSXLSVMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584469
Record name 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-68-4, 871126-40-8
Record name Phenol, 5-(aminomethyl)-2-methoxy-, hydrochloride (1:1)
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Record name 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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Record name 3-Hydroxy-4-methoxybenzylamine hydrochloride
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Preparation Methods

Synthesis via Nitration, Diazotization, and Reduction of Pyridine Derivatives

A patented method describes the preparation of a closely related intermediate, 2-methoxy-5-aminopyridine, which can be adapted for the synthesis of 5-(Aminomethyl)-2-methoxyphenol derivatives. The process involves:

  • Step 1: Nitration of 2-aminopyridine
    2-aminopyridine is nitrated using a mixed acid system (nitric and sulfuric acids) under controlled temperature (10°C to 63°C) to yield 2-amino-5-nitropyridine.

  • Step 2: Diazotization and Hydroxylation
    The amino group is converted to a hydroxyl group via diazotization using sodium nitrite and hydrochloric acid at low temperatures (0°C to 8°C), producing 2-hydroxyl-5-nitropyridine.

  • Step 3: Chlorination and Methoxylation
    2-hydroxyl-5-nitropyridine is converted to 2-chloro-5-nitropyridine using phosphorus oxychloride and DMF as a catalyst, followed by nucleophilic substitution with sodium methylate in methanol to yield 2-methoxy-5-nitropyridine.

  • Step 4: Catalytic Hydrogenation
    The nitro group is reduced to an amino group by catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol under mild hydrogen pressure (0.01 MPa) at 60-65°C, producing 2-methoxy-5-aminopyridine.

This method is noted for its environmental benefits, including reduced sulfuric acid consumption and minimized waste generation due to the use of catalytic hydrogenation.

Direct Aminomethylation of 2-Methoxyphenol Derivatives

Another approach involves the direct introduction of the aminomethyl group onto 2-methoxyphenol derivatives. This can be achieved by:

  • Reacting 2-methoxyphenol with formaldehyde and ammonia or amine sources under controlled conditions to form the aminomethyl substituent at the 5-position.

  • Subsequent conversion to the hydrochloride salt by treatment with hydrochloric acid.

This method is less documented in detail but is a classical approach for aminomethylation of phenols.

Amide Formation and Reduction Routes

A related synthetic strategy involves the formation of amide intermediates from 2-(3-alkoxy-4-hydroxyphenyl)-ethylamines, followed by reduction and functional group transformations to yield aminomethyl phenol derivatives. Key points include:

  • Reaction of 4-(2-aminoethyl)-2-methoxyphenol hydrochloride with acid derivatives to form amides.

  • Etherification and subsequent reduction steps to introduce the aminomethyl group.

  • Use of palladium-catalyzed hydrogenation in ethanol with sulfuric acid to reduce nitrile or amide intermediates to the corresponding amines.

This method is advantageous for producing structurally complex derivatives and allows for fine control over substitution patterns.

Cyanohydrin and Hydrolysis Route

A synthetic route starting from vanillin (4-hydroxy-3-methoxybenzaldehyde) involves:

  • Formation of cyanohydrin by reaction with sodium cyanide in methanol at low temperature.

  • Hydrolysis of the cyanohydrin to the corresponding aminomethyl phenol.

  • Conversion to hydrochloride salt by acid treatment.

This method is useful for introducing the aminomethyl group at the benzyl position adjacent to the phenol and methoxy groups.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reactions Conditions Yield & Purity Advantages References
Nitration → Diazotization → Chlorination → Methoxylation → Hydrogenation 2-Aminopyridine, phosphorus oxychloride, sodium methylate, Pd/C Nitration, diazotization, substitution, catalytic hydrogenation 10-65°C, 0.01 MPa H2, methanol solvent Yield ~92%, HPLC purity ~98% Environmentally friendly, industrially scalable
Direct Aminomethylation 2-Methoxyphenol, formaldehyde, ammonia Aminomethylation, salt formation Mild acidic/basic conditions Variable, dependent on conditions Simpler, fewer steps General knowledge
Amide formation and reduction 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride, acid derivatives Amide formation, etherification, Pd-catalyzed hydrogenation Room temp to reflux, ethanol solvent High purity, suitable for complex derivatives Versatile for derivatives
Cyanohydrin formation and hydrolysis Vanillin, sodium cyanide, methanol Cyanohydrin formation, hydrolysis, acid treatment 0°C to room temp Moderate to good yields Direct introduction of aminomethyl

Research Findings and Notes

  • The catalytic hydrogenation step using 10% Pd/C is critical for high yield and purity, providing a clean reduction of nitro groups to amines with minimal waste.

  • The use of phosphorus oxychloride and DMF in chlorination steps enhances reaction efficiency and product crystallinity, facilitating purification.

  • The diazotization reaction is carefully controlled at low temperatures to avoid decomposition and side reactions, ensuring high selectivity for hydroxyl substitution.

  • Alternative methods involving amide intermediates allow for structural diversification but require more steps and careful purification.

  • Cyanohydrin routes provide a direct approach from vanillin, a readily available natural product, but involve handling toxic cyanide reagents and require careful control of reaction conditions.

Chemical Reactions Analysis

Synthetic Routes and Precursor Transformations

The compound is typically synthesized via reductive amination or substitution reactions. For example:

  • Reductive amination : 3-Hydroxy-4-methoxybenzaldehyde reacts with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the aminomethyl group .
  • Nitro group reduction : Reduction of 4-bromo-5-nitro-2-methoxyphenol intermediates using hydrogenation catalysts (e.g., Pd/C) yields the amine.

Example Synthesis

Starting MaterialReagents/ConditionsProduct (Yield)Source
4-Chloro-8-methoxy-3-quinolinecarbonitrilePyridine HCl, 2-ethoxyethanol, 100°C, 2 hr4-(3-Hydroxy-4-methoxyphenylamino)-8-methoxyquinoline-3-carbonitrile (89%)

Nucleophilic Substitution Reactions

The protonated aminomethyl group (-NH3+Cl⁻) acts as a weak nucleophile, participating in substitutions under controlled conditions:

  • Reaction with alkyl halides or aryl chlorides in polar aprotic solvents (e.g., DMF) forms secondary amines .
  • Example : Condensation with 2-cyano-3,3-bis(methylthio)acrylamide under reflux yields heterocyclic derivatives .

Oxidation Reactions

The phenolic ring undergoes oxidation, particularly at the hydroxyl group:

  • Quinone formation : Treatment with KMnO4 or H2O2 oxidizes the phenol to a quinone structure, useful in dye chemistry .
  • Side-chain oxidation : The aminomethyl group can oxidize to a nitrile or carboxylic acid using strong oxidants (e.g., CrO3).

Oxidation Pathways

ReagentConditionsProductApplication
KMnO4 (acidic)Room temperature2-Methoxy-5-(aminomethyl)quinoneDye intermediates
H2O2 (basic)60°C, 1 hrCarboxylic acid derivativePolymer synthesis

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Conversion to other salts (e.g., sulfate, citrate) is achieved via neutralization with corresponding acids .

Salt Exchange Example

ReactionConditionsResulting Salt (Solubility)
HCl + NaOH → NaCl + H2OAqueous, pH adjustmentFree base (lower stability)

Condensation and Cyclization

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or benzoxazine derivatives:

  • Schiff base formation : Condensation with vanillin under acidic conditions produces stable imines .
  • Heterocyclic synthesis : Reaction with β-ketoesters forms pyrrole or indole analogs .

Condensation Example

Carbonyl CompoundCatalystProductYield
VanillinAcetic acid4-((3-Methoxy-4-hydroxybenzylidene)amino)-2-methoxyphenol75%

Reactivity Under Acidic/Basic Conditions

  • Acidic media : The amine remains protonated, favoring electrophilic aromatic substitution at the para position to the methoxy group .
  • Basic media : Deprotonation of the phenol enhances nucleophilic aromatic substitution reactivity.

Spectroscopic Characterization

Key analytical data for reaction monitoring:

  • 1H NMR (DMSO-d6) : δ 6.8–7.4 (aromatic H), 4.2 (CH2NH3+), 3.8 (OCH3) .
  • IR : 3399 cm⁻¹ (O-H), 1596 cm⁻¹ (C=C aromatic) .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including neurotransmitter analogs and inhibitors of specific enzymes. The synthetic pathways often involve reactions such as oxidation, reduction, and substitution, allowing for the generation of complex molecular architectures.

Biological Applications

Neuroprotective Properties
Research indicates that 5-(Aminomethyl)-2-methoxyphenol hydrochloride exhibits neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This action points to its potential use in treating conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases.

In Vitro Studies

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (μM)Effect
Prostate Cancer10Inhibition
Breast Cancer15Inhibition
Neuronal Cells12Protection

These results indicate that the compound can inhibit cancer cell proliferation at micromolar concentrations while also offering protective effects on neuronal cells.

In Vivo Studies

Animal model studies have further validated the efficacy of this compound. Notably, administration of the compound resulted in:

  • Reduced Inflammation Markers: Mice treated with the compound showed decreased levels of inflammatory cytokines in brain tissues compared to control groups.
  • Improved Behavioral Outcomes: Behavioral assessments indicated enhanced cognitive functions in models of neuroinflammation.

Industrial Applications

In addition to its research applications, this compound is being explored for its potential use in developing new materials and chemical processes. Its properties may facilitate advancements in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxyphenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Derivatives: DMMMP and PMVA

Two aminomethyl derivatives of 2-methoxyphenol— 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) and 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) —were synthesized and tested for antioxidant efficacy in coconut oil. Key findings include:

  • Radical Scavenging Activity : Both DMMMP and PMVA exhibited 300–437× higher free radical scavenging activity than vanillic acid, their precursor .
  • Thermal Stability : At 180°C, DMMMP (200–500 ppm) and PMVA (200–350 ppm) reduced oxidative degradation in coconut oil, comparable to the standard antioxidant TBHQ (200 ppm) .

Table 1: Antioxidant Performance Comparison

Compound Structure Effective Concentration (ppm) Radical Scavenging vs. Vanillic Acid p-AV Increase (vs. Control)
DMMMP Morpholinylmethyl groups at positions 4,6 200–500 300–437× higher Moderate
PMVA Pyrrolidinylmethyl group at position 5 200–350 300–437× higher Moderate
TBHQ tert-butylhydroxyquinone 200 Standard reference Lowest

References:

Fluorinated Analogs

Fluorine substitution at position 2 introduces distinct physicochemical properties:

  • [5-(Aminomethyl)-2-fluorophenyl]methanol Hydrochloride (CAS: 1423028-39-0): Includes a hydroxymethyl group, increasing polarity (191.63 g/mol) and solubility .

Table 2: Structural and Physicochemical Differences

Compound CAS Number Molecular Weight Key Structural Feature
5-(Aminomethyl)-2-methoxyphenol HCl 42365-68-4 189.64 Methoxy at position 2
5-(Aminomethyl)-2-fluorophenol HCl 2044704-82-5 177.60 Fluorine at position 2
[5-(Aminomethyl)-2-fluorophenyl]methanol HCl 1423028-39-0 191.63 Fluorine + hydroxymethyl at position 2

References:

Pharmaceutical Impurities and Related Compounds
  • Dopamine Hydrochloride Impurity A (EP) (CAS: 645-33-0): A positional isomer with an aminoethyl (-CH₂CH₂NH₂) group at position 5. This longer alkyl chain increases lipophilicity compared to the aminomethyl group in the main compound .
  • 2-Amino-5-methoxyphenol Hydrochloride (CAS: 27191-09-9): Lacks the aminomethyl group, featuring a primary amino (-NH₂) substituent instead. This structural simplification reduces molecular weight (171.61 g/mol) and alters reactivity .

Table 3: Pharmaceutical Impurity Comparison

Compound CAS Number Structure Role/Application
5-(Aminomethyl)-2-methoxyphenol HCl 42365-68-4 CH₂NH₂ at position 5 Building block, potential impurity
Dopamine HCl Impurity A (EP) 645-33-0 CH₂CH₂NH₂ at position 5 Dopamine hydrochloride impurity
2-Amino-5-methoxyphenol HCl 27191-09-9 NH₂ at position 5 Intermediate in organic synthesis

References:

Substituted Aminophenol Derivatives
  • 2-Amino-5-Methylphenol Hydrochloride (CAS: 106658-14-4): Replaces the methoxy group with a methyl (-CH₃) group, enhancing hydrophobicity. Synthesized via acid hydrolysis of trichloroacetyl intermediates .

Biological Activity

5-(Aminomethyl)-2-methoxyphenol hydrochloride, also known as AMMPH , is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H12_{12}ClNO2_2
  • CAS Number : 42365-68-4
  • Molecular Weight : 189.64 g/mol

The compound features a methoxy group and an amino group, which contribute to its biological activity by influencing its interactions with various biological targets.

The biological activity of AMMPH can be attributed to its ability to interact with multiple biochemical pathways:

  • Enzyme Interaction : AMMPH has been shown to influence the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Cell Signaling Pathways : The compound can alter cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that AMMPH may impact metabolic pathways by enhancing or inhibiting specific reactions .
  • Transport Mechanisms : AMMPH's transport across cell membranes is facilitated by interactions with specific transport proteins, which influences its bioavailability and efficacy in target tissues .

Antioxidant Activity

Research indicates that AMMPH exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments, which is beneficial in preventing cellular damage associated with various diseases .

Anti-inflammatory Properties

AMMPH has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation. This action suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases .

Neuroprotective Effects

The compound shows promise as a neuroprotective agent. It has been observed to protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

In Vitro Studies

In vitro studies have shown that AMMPH can inhibit the proliferation of cancer cell lines at micromolar concentrations. For example, tests on prostate cancer cells revealed a dose-dependent reduction in cell viability when treated with AMMPH .

Cell LineIC50 (μM)Effect
Prostate Cancer10Inhibition
Breast Cancer15Inhibition
Neuronal Cells12Protection

In Vivo Studies

In animal models, AMMPH administration resulted in reduced inflammation markers and improved behavioral outcomes in models of neuroinflammation. For instance, mice treated with AMMPH showed decreased levels of inflammatory cytokines in brain tissues compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Aminomethyl)-2-methoxyphenol hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, amine formation under acidic conditions (e.g., HCl) with methoxyphenol derivatives and aminomethylating agents (e.g., formaldehyde-ammonia systems) is a standard approach. Reaction temperature (20–60°C) and pH (4–6) critically affect yield, as excessive heat may degrade the phenolic group .
  • Data Consideration : Monitor intermediates using TLC (silica gel, ethanol:ethyl acetate 3:1) and confirm purity via melting point analysis (expected range: 180–185°C) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical Techniques :

  • NMR : 1H^1H-NMR should show a singlet for the methoxy group (~δ 3.8 ppm), a multiplet for the aromatic protons (δ 6.5–7.2 ppm), and a broad peak for the aminomethyl group (~δ 2.8–3.2 ppm) .
  • FTIR : Look for O-H stretching (3200–3500 cm1^{-1}), C-O (methoxy, ~1250 cm1^{-1}), and N-H bending (1550–1650 cm1^{-1}) .
    • Validation : Compare spectral data with reference standards (e.g., LGC Standards’ impurities catalog) to rule out structural analogs like 4-O-methyldopamine hydrochloride .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in impurity profiling for this compound, particularly when comparing HPLC and LC-MS data?

  • Challenge : Discrepancies arise due to co-eluting impurities (e.g., 5-(2-Aminoethyl)-2-methoxyphenol hydrochloride) or ionization inefficiencies in MS .
  • Solution :

  • Use orthogonal methods: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) paired with ion-trap MS for fragmentation patterns .
  • Quantify impurities against EP/USP reference standards (e.g., LGC’s Impurity A, CAS 645-33-0) to validate thresholds (<0.15% per ICH Q3A) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–9) and store at 4°C, 25°C, and 40°C for 30 days.
  • Analyze degradation via UPLC-PDA at 280 nm.
    • Findings : The compound is most stable at pH 4–5 (acetate buffer) and ≤25°C. Degradation products include oxidized quinone derivatives (identified via 13C^13C-NMR shifts at δ 185–190 ppm) .

Q. What computational methods predict the reactivity of the aminomethyl group in nucleophilic or electrophilic reactions?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G*) to model charge distribution. The aminomethyl group shows high nucleophilicity (Fukui ff^- > 0.1), favoring reactions with carbonyl electrophiles .
  • Validate predictions experimentally via Schiff base formation assays with benzaldehyde (monitor by 1H^1H-NMR loss of aldehyde proton at δ 9.8 ppm) .

Q. How can researchers differentiate between isomeric impurities (e.g., ortho vs. para substitution) in synthetic batches?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing differences; para-substituted analogs exhibit distinct unit cell parameters .
  • HPLC-MS/MS : Use collision-induced dissociation (CID) to compare fragment ions. For example, the ortho isomer produces a diagnostic fragment at m/z 138, absent in the para form .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Root Cause : Variability in crystallinity (amorphous vs. crystalline forms) and residual solvents (e.g., ethanol) alter solubility measurements.
  • Resolution :

  • Standardize solvent systems (e.g., anhydrous DMSO) and pre-saturate solutions.
  • Characterize polymorphs via DSC (endothermic peak ~190°C for crystalline form) .

Reference Standards and Cross-Validation

  • Critical impurities to monitor :

    Impurity NameCAS No.Source
    4-O-Methyldopamine Hydrochloride645-33-0LGC Standards
    2-(3,4-Dimethoxyphenyl)ethanamine120-20-7LGC Standards

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